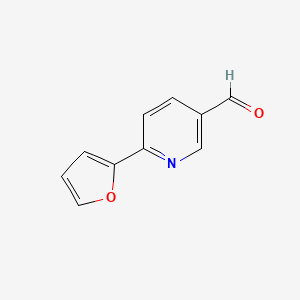

6-(Furan-2-yl)pyridine-3-carbaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

6-(furan-2-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-8-3-4-9(11-6-8)10-2-1-5-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHAYCIYWCFECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646960 | |

| Record name | 6-(Furan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-42-9 | |

| Record name | 6-(2-Furanyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Furan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Furan 2 Yl Pyridine 3 Carbaldehyde and Structurally Analogous Compounds

Strategies for Constructing the Pyridine (B92270) Ring System with Furan (B31954) Substitution

The creation of the essential 2-furylpyridine skeleton can be achieved through various convergent strategies that build the pyridine ring with the furan moiety already incorporated as a substituent.

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like furan-substituted pyridines in a single step, which is advantageous over traditional multi-step methods. bohrium.com One of the most prominent MCRs for this purpose is the Kröhnke pyridine synthesis. wikipedia.orgdrugfuture.com This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate, to yield highly functionalized pyridines. wikipedia.orgnih.gov The versatility of the Kröhnke synthesis allows for the incorporation of various aromatic and heteroaromatic groups, including furanyl moieties, making it a powerful tool for generating a wide array of poly-aryl systems. wikipedia.orgresearchgate.net

The general mechanism begins with the formation of a 1,5-dicarbonyl intermediate through a Michael addition, which then undergoes ring closure with ammonia, followed by dehydration and aromatization to form the pyridine ring. wikipedia.org

Another approach involves the transformation of a furan ring into a pyridine ring. chemrxiv.orgscispace.com These methods often proceed by oxidizing the furan to create a 1,4-dicarbonyl intermediate, which can then undergo an intramolecular condensation with a nitrogen source to form the pyridine ring. scispace.com

Table 1: Overview of Selected Multi-component Pyridine Syntheses

| Reaction Name | Key Reactants | Nitrogen Source | Key Features |

|---|---|---|---|

| Kröhnke Synthesis wikipedia.orgdrugfuture.com | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls | Ammonium acetate | High yields, mild conditions, tolerates diverse functional groups. |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Aldehyde | Ammonia | A [2+2+1+1] approach for dihydropyridines, which can be oxidized. taylorfrancis.com |

| Three-Component Tandem Reaction nih.gov | Aromatic aldehydes, N-alkyl-2-cyanoacetamides, Malononitrile (B47326) | From cyanoacetamides | Proceeds via Knoevenagel condensation, Michael addition, and cyclization. nih.gov |

One-pot syntheses are procedurally simple and eco-friendly as they reduce the need for isolating intermediates, thereby saving time, solvents, and reagents. nih.gov These techniques are well-suited for constructing furan-pyridine derivatives. For instance, a one-pot, three-component tandem reaction can be employed using aromatic or heteroaromatic aldehydes (like furfural), an active methylene (B1212753) nitrile, and an N-alkyl-2-cyanoacetamide under microwave irradiation to produce highly functionalized pyridines. nih.gov Research has also demonstrated the one-pot synthesis of complex heterocyclic systems incorporating a furan group, such as 6-amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, highlighting the utility of this approach. medsci.cnresearchgate.net

Functionalization and Introduction of the Carbaldehyde Group

Once the 2-(furan-2-yl)pyridine core is assembled, the next critical step is the introduction of the carbaldehyde group at the 3-position of the pyridine ring. This requires regioselective formylation.

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, which is a chloroiminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org

The mechanism involves the electrophilic substitution of the aromatic ring with the Vilsmeier reagent to form an iminium ion, which is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org This reaction is particularly useful for heterocyclic systems. For example, studies on the formylation of 2-(2-furyl)-substituted imidazo[1,2-a]pyridines have shown that the reaction occurs selectively on the electron-rich positions of the heterocyclic system. researchgate.net Depending on the stoichiometry of the Vilsmeier reagent, formylation can occur on the imidazole (B134444) ring or on both the imidazole and the furan rings. researchgate.net This demonstrates the applicability of the Vilsmeier-Haack reaction for formylating furan-pyridine precursors, with the position of attack governed by the relative electron density of the rings.

Table 2: Vilsmeier-Haack Reaction Parameters

| Substrate Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Electron-rich arenes/heterocycles organic-chemistry.org | DMF, POCl₃ | 0°C to reflux | Aryl or heteroaryl aldehyde |

| 2-Acetamido-meso-tetraarylporphyrins thieme-connect.de | DMF, POCl₃ (5:6 ratio) | Dichloroethane, reflux | β-Pyridine-fused 3-formylporphyrins thieme-connect.de |

| Pyrrole, Furan, Thiophene (B33073) youtube.com | DMF, POCl₃ | Varies | 2-Formyl derivative |

Beyond direct formylation, other methodologies can achieve the selective synthesis of pyridine aldehydes. One common strategy involves the oxidation of a pre-existing functional group at the desired position. For example, a methyl group can be oxidized to a carbaldehyde. The synthesis of 6-methylpyridine-3-carbaldehyde has been achieved from 5-ethyl-2-methylpyridine through a multi-step process that includes a final oxidation step to generate the aldehyde functionality. researchgate.net This principle can be applied to a 6-(furan-2-yl)-3-methylpyridine precursor to yield the target compound.

Regioselectivity can also be controlled by activating the pyridine ring. The use of pyridine N-oxides can direct functionalization to the C-4 position, which illustrates how electronic modifications to the precursor can guide the introduction of new functional groups. cell.com While this specific example targets the 4-position, it highlights the principle of using activating groups to achieve regioselective synthesis on the pyridine nucleus.

Synthesis of Key Precursors and Intermediates for 6-(Furan-2-yl)pyridine-3-carbaldehyde

The successful synthesis of the target molecule relies on the availability of key starting materials. These precursors typically consist of furan-based building blocks that are either incorporated into the pyridine ring during its formation or are already part of a pre-formed furan-pyridine scaffold.

A crucial and widely used intermediate is 2-acetylfuran. wikipedia.org The modern industrial synthesis of 2-acetylfuran generally involves the Friedel-Crafts acylation of furan using acetic anhydride (B1165640) as the acylating agent. wikipedia.org Various catalysts can be employed for this reaction, including zinc chloride in the presence of acetic acid or phosphoric acid. google.comgoogle.com This intermediate is valuable as it can serve as the methyl ketone component in reactions like the Kröhnke pyridine synthesis. wikipedia.org

Other important furan precursors include furfural (B47365), which can be used as the aldehyde component in condensation reactions to form α,β-unsaturated ketones, another key reactant class for pyridine synthesis. researchgate.net The synthesis of furan rings themselves can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-diketones. pharmaguideline.com

Table 3: Synthesis of 2-Acetylfuran Precursor

| Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Furan, Acetic anhydride | Phosphoric acid | Stirring at 10-20°C | 91.8% | google.com |

| Furan, Acetic anhydride | Zinc chloride, Acetic acid | Reaction at 20-110°C | Not specified | google.com |

| Furan, Acetic anhydride | Ferrites (Vapor phase) | 573 K, WHSV 0.3 h⁻¹ | 89.07% |

Furan-2-carbaldehyde and its Derivatives in Synthetic Routes

Furan-2-carbaldehyde, commonly known as furfural, is a versatile and readily available starting material derived from renewable resources, making it a key building block in organic synthesis. mdpi.com Its aldehyde functional group and reactive furan ring allow for its participation in a wide array of chemical transformations to build more complex molecular architectures.

In the synthesis of related heterocyclic systems, furan-2-carbaldehyde derivatives are frequently employed. For instance, various substituted furan-2-carboxaldehydes have been used in condensation reactions with hippuric acid to prepare 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. researchgate.net This type of reaction highlights the reactivity of the aldehyde group on the furan ring. Similarly, furan-2-carbaldehydes serve as C1 building blocks for the synthesis of quinazolin-4(3H)-ones. rsc.org

The general strategy for incorporating a furan-2-yl group into a pyridine ring often involves coupling reactions where a furan derivative is joined to a pre-formed pyridine ring or participates in the construction of the pyridine ring itself. While a direct synthesis for this compound is not detailed in the provided sources, analogous syntheses, such as the preparation of 2-(furan-2-yl)-quinoline derivatives, demonstrate the utility of furan-based precursors in constructing fused heterocyclic systems. eurjchem.com

Table 1: Examples of Furan-2-carbaldehyde in Heterocyclic Synthesis

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Substituted Furan-2-carboxaldehydes | Hippuric Acid | 4-Heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones | researchgate.net |

| Furan-2-carbaldehyde | 2-Aminobenzamides | Quinazolin-4(3H)-ones | rsc.org |

Pyridine-3-carbaldehyde and its Derivatives in Synthetic Routes

Pyridine-3-carbaldehyde, also known as nicotinaldehyde, is another critical starting material for the synthesis of complex pyridine derivatives. wikipedia.orgnih.gov It can be synthesized from sources like nicotinonitrile or through the oxidation of the corresponding alcohol. wikipedia.org Its structure provides a reactive aldehyde group attached to a pyridine ring, making it suitable for various condensation and multicomponent reactions.

The synthesis of the target compound could conceivably start from a pre-functionalized pyridine ring, such as a halogenated pyridine-3-carbaldehyde, which could then undergo a cross-coupling reaction (e.g., Suzuki or Stille coupling) with a furan-containing organometallic reagent. Alternatively, synthetic routes for analogous compounds like 6-methylpyridine-3-carbaldehyde have been developed from different pyridine precursors, involving steps like oxidation, esterification, and reduction to achieve the final aldehyde functionality. researchgate.net These multi-step sequences demonstrate established methods for manipulating substituents on the pyridine ring.

The synthesis of various pyridine-based scaffolds often relies on condensation or multicomponent reactions. rsc.org For example, the Bohlmann–Rahtz pyridine synthesis builds the pyridine ring from enamines and ethynyl ketones, a process that can be adapted for continuous-flow systems. beilstein-journals.orgresearchgate.net While not directly using pyridine-3-carbaldehyde as a starting material, these methods illustrate fundamental approaches to constructing substituted pyridine rings that could be applied to the synthesis of the target molecule.

Green Chemistry Approaches and Process Optimization in Synthesis

Modern synthetic chemistry places a strong emphasis on "green" methodologies that reduce waste, save energy, and improve safety. These principles have been successfully applied to the synthesis of heterocyclic compounds, including pyridine and furan derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The use of microwave irradiation takes advantage of the dielectric properties of molecules, resulting in rapid and homogeneous heating. researchgate.net

This technique has been effectively used in the one-pot, three-component synthesis of dihydropyridopyrimidines and dihydropyrazolopyridines bearing a quinoline fragment. acs.org In these reactions, mixtures of formyl-quinolines, primary heterocyclic amines, and cyclic 1,3-diketones in DMF were irradiated for 8–20 minutes at 125–135 °C to afford the desired products. acs.org Similarly, microwave irradiation has been shown to shorten the reaction times for condensation reactions involving furan-2-carboxaldehyde derivatives, yielding comparable results to classical heating methods in a fraction of the time. researchgate.net The synthesis of various polyfunctionalized pyridines has also been achieved with higher yields under microwave irradiation compared to conventional methods. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Condensation of Furan-2-carboxaldehydes | Longer reaction times (e.g., >60 min) | Shorter reaction times | Time efficiency | researchgate.net |

| Three-component synthesis of Dihydropyridines | Slower, may produce different products | 8-20 min reaction time, high efficiency | Speed, potential for different product selectivity | acs.org |

Solvent-Free Conditions

Performing reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste and can simplify product purification. This approach has been successfully applied to the synthesis of pyridine derivatives.

A notable example is the one-pot synthesis of pyridine-2-carbaldehyde-based chalcones, which was carried out using various aromatic ketones and substituted pyridine-2-carbaldehydes without any solvent. asianpubs.org The reaction was catalyzed by solid-supported materials like mesoporous MCM-41. Another innovative, solvent-free method involves the C–H functionalization of pyridine N-oxides with dialkylcyanamides to produce pyridine-2-yl substituted ureas in good to high yields. rsc.org This atom-economical approach avoids the use of both solvents and halide reagents. rsc.org

Continuous-Flow Reactor Methodologies

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability and reproducibility. flinders.edu.auosti.gov These systems are particularly well-suited for optimizing reaction conditions and can be integrated with in-line purification and analysis. flinders.edu.au

The Bohlmann–Rahtz pyridine synthesis has been successfully transferred from batch microwave conditions to a continuous-flow reactor. beilstein-journals.orgresearchgate.net Using a Brønsted acid catalyst, this method allows for a one-step Michael addition and cyclodehydration to produce trisubstituted pyridines efficiently without isolating intermediates. beilstein-journals.orgresearchgate.net This demonstrates the potential for continuous-flow processing to enable the large-scale production of complex pyridine heterocycles. osti.gov The ability to manage reaction parameters precisely in a flow reactor can lead to improved yields and process intensification. researchgate.net

Yield Optimization and Purity Assessment in Synthetic Protocols

Optimizing reaction yield and ensuring the purity of the final compound are critical aspects of any synthetic protocol. Yield optimization involves systematically varying reaction parameters such as temperature, reaction time, catalyst choice, and reactant stoichiometry.

For the synthesis of related functionalized furans, the choice of palladium catalyst was shown to be crucial. mdpi.com Studies revealed that PdCl₂(CH₃CN)₂ was significantly more efficient than other catalysts like Pd(OAc)₂, achieving a 94% yield in just 2 hours for a model reaction. mdpi.com The structure of the starting materials also plays a critical role; diketones with lower steric and ring strain were found to be more conducive to furan ring formation, leading to higher yields. mdpi.com

Purity assessment is typically a multi-step process. After synthesis, the crude product is purified, commonly using techniques like column chromatography on silica (B1680970) gel. rsc.org The identity and purity of the isolated compound are then confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecule, which is used to confirm its elemental composition. rsc.org

Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups, such as the carbonyl (C=O) group of the aldehyde. researchgate.net

Melting Point: A sharp and specific melting point range is a good indicator of the purity of a solid compound. mdpi.com

Through the careful application of these optimization and assessment techniques, chemists can develop robust and reliable protocols for the synthesis of target molecules like this compound.

Chemical Reactivity and Transformation Studies of 6 Furan 2 Yl Pyridine 3 Carbaldehyde and Derivatives

Reactivity of the Carbaldehyde Moiety

The carbaldehyde group is one of the most reactive functionalities in the molecule, readily participating in a variety of transformations typical of aromatic aldehydes. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, leading to addition and condensation products.

Condensation Reactions, including Schiff Base Formation and Knoevenagel Condensation

Condensation reactions are a cornerstone of the carbaldehyde's reactivity, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Schiff Base Formation: The reaction of the aldehyde with primary amines under mild, often acid-catalyzed, conditions yields imines, commonly known as Schiff bases. derpharmachemica.comnih.govdergipark.org.tr This transformation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) group. derpharmachemica.com Aldehydes derived from both pyridine (B92270) and furan (B31954) heterocycles are known to readily undergo this reaction. derpharmachemica.comdergipark.org.tr The resulting Schiff bases are valuable ligands in coordination chemistry and intermediates in the synthesis of more complex molecules. nih.govwikipedia.org

Table 1: Examples of Schiff Base Formation with Heterocyclic Aldehydes

| Aldehyde | Amine | Conditions | Product Type |

| Pyridine-2-carbaldehyde | Aniline derivatives | Ethanol (B145695), reflux | Pyridyl-substituted Schiff Base dergipark.org.tr |

| Furan-2-carbaldehyde | Ethane-1,2-diamine | Methanol, acetic acid | Furan-containing Schiff Base derpharmachemica.com |

| Pyridine-2-carbaldehyde | 4-amino-2,3-dimethyl-1-phenyl-3-pyrozolin-5-one | Not specified | Pyridyl-substituted Schiff Base nih.gov |

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgsphinxsai.com The reaction proceeds via a nucleophilic addition followed by dehydration, resulting in the formation of a new carbon-carbon double bond. wikipedia.org Furan-2-carbaldehyde and its derivatives are well-documented substrates for Knoevenagel condensations, reacting with nucleophiles such as malononitrile (B47326) and ethyl cyanoacetate (B8463686) to produce α,β-unsaturated products. sphinxsai.comnih.govmdpi.com These products are useful intermediates in the synthesis of various heterocyclic compounds. wikipedia.org

Table 2: Examples of Knoevenagel Condensation with Furan Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type |

| 5-(Hydroxymethyl)furan-2-carbaldehyde | Ethyl cyanoacetate | Biogenic Carbonates, 100 °C | (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate derivative mdpi.com |

| Furan-2-carbaldehyde derivatives | Propanedinitrile (Malononitrile) | Piperidine, Ethanol | 3-(Furan-2-yl)-2-cyanopropenenitrile derivative nih.gov |

| Furan-2-carbaldehyde | Creatinine (B1669602) | Piperidine | Furfurylidene creatinine sphinxsai.com |

| 2-(1-Phenylvinyl)benzaldehyde | Malononitrile | Piperidine, Benzene | Knoevenagel adduct acs.org |

Oxidation Reactions

The aldehyde functional group in 6-(furan-2-yl)pyridine-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid. This is a common transformation in organic synthesis, achievable with a variety of oxidizing agents. Standard methods for the oxidation of pyridine aldehydes often involve reagents like selenium dioxide or catalytic vapor-phase oxidation, though milder laboratory-scale methods are also employed. google.com The synthesis of pyridine aldehydes can also be achieved through the oxidation of the corresponding methyl or hydroxymethyl pyridines. wikipedia.orgwikipedia.org The existence of related compounds such as 6-(furan-2-yl)-2-methylpyridine-3-carboxylic acid suggests that the furan-pyridine scaffold is stable under oxidative conditions that convert a substituent into a carboxylic acid. uni.lu

Reduction Reactions

Conversely, the carbaldehyde moiety can be selectively reduced to a primary alcohol, yielding [6-(furan-2-yl)pyridin-3-yl]methanol. This transformation is typically accomplished using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and mild choice for this reduction, as it is chemoselective for aldehydes and ketones and generally does not affect other functional groups like the aromatic rings. For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be used. Catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pt, Pd, Ni) is another effective method, though conditions must be controlled to avoid reduction of the pyridine or furan rings. wordpress.com

Reactions with Nucleophiles

Beyond condensation reactions, the electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a range of other nucleophiles. This fundamental reactivity allows for the formation of new carbon-carbon bonds and the introduction of various functional groups.

Key examples of such reactions include:

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), to the aldehyde results in the formation of a secondary alcohol after an acidic workup.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, yielding a styrene-like derivative, 2-(furan-2-yl)-5-(alkenyl)pyridine.

Cyanohydrin Formation: Addition of cyanide, typically from a source like HCN or NaCN/acid, results in the formation of a cyanohydrin, which is a versatile intermediate for the synthesis of α-hydroxy acids and α-hydroxy ketones.

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This property significantly influences its reactivity, making it less susceptible to electrophilic attack and more prone to nucleophilic attack compared to benzene. uoanbar.edu.iqimperial.ac.uk

Electrophilic Aromatic Substitution on Pyridine

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more difficult than on benzene. uoanbar.edu.iqwikipedia.org The electronegative nitrogen atom deactivates the ring towards electrophiles through a strong inductive effect. uoanbar.edu.iq Furthermore, under the strongly acidic conditions often required for SEAr (e.g., nitration or sulfonation), the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more challenging. uoanbar.edu.iqrsc.org

When the reaction does proceed, it occurs under vigorous conditions and is highly regioselective. quora.com The attack of an electrophile is directed to the C-3 (meta) position relative to the nitrogen. aklectures.comquora.com This is because the cationic intermediates (sigma complexes) formed by attack at C-2 (ortho) or C-4 (para) would place a positive charge on the carbon adjacent to the already electron-deficient nitrogen, or even directly on the nitrogen in one resonance form, which is highly unfavorable. quora.com The intermediate from C-3 attack keeps the positive charge distributed among the carbon atoms without destabilizing the nitrogen.

Nucleophilic Aromatic Substitution on Pyridine

The pyridine ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2, C6, and C4) to the nitrogen atom. uomustansiriyah.edu.iqyoutube.com In this compound, the C6 position is occupied by the furan ring. Therefore, nucleophilic attack is anticipated to occur preferentially at the C2 and C4 positions, which bear a partial positive charge. youtube.comyoutube.com

The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov A leaving group, often a halide or, in some cases, a hydride ion, is then eliminated to restore the aromaticity of the ring. For this compound, which lacks a conventional leaving group at the C2 or C4 positions, reactions with strong nucleophiles like organolithium reagents or sodium amide could potentially lead to substitution via hydride displacement, a process known as the Chichibabin reaction.

| Nucleophile | Potential Reaction Site(s) | Expected Product Type | Reaction Conditions |

|---|---|---|---|

| Sodium Amide (NaNH₂) | C2 | 2-Amino-6-(furan-2-yl)pyridine-3-carbaldehyde | Liquid ammonia |

| Organolithium Reagents (RLi) | C2 | 2-Alkyl/Aryl-6-(furan-2-yl)pyridine-3-carbaldehyde | Anhydrous ether or THF |

| Potassium Hydroxide (KOH) | C2 | 6-(Furan-2-yl)-2-hydroxypyridine-3-carbaldehyde | High temperature, fusion |

Heterocyclic Ring Transformations and Rearrangements

Heterocyclic ring transformations are powerful synthetic tools for converting one heterocyclic system into another. These reactions often proceed through a sequence of nucleophilic attack, ring opening, and subsequent ring closure (ANRORC mechanism). clockss.org For this compound, such transformations could be initiated by the attack of a nucleophile on the pyridine ring.

For instance, treatment with strong bases or certain binucleophiles could lead to the cleavage of the pyridine ring. The resulting open-chain intermediate could then undergo cyclization to form a different heterocyclic or even carbocyclic system. While specific studies on the ring transformation of this compound are not widely reported, analogies can be drawn from the chemistry of other substituted pyridines and pyrimidines. clockss.org For example, pyrimidine (B1678525) rings can be transformed into pyridine rings by reaction with C-C-N ambident nucleophiles. Similar strategies could potentially be applied to modify the pyridine core of the title compound.

Reactivity of the Furan Ring System

The furan moiety in this compound introduces another dimension of reactivity, characterized by its electron-rich nature. chemicalbook.comksu.edu.sa

Furan is a π-excessive heterocycle that readily undergoes electrophilic aromatic substitution, with a reactivity much greater than that of benzene. chemicalbook.com Substitution occurs preferentially at the C2 (α) position. vaia.compharmaguideline.com In this compound, the C2 position of the furan ring is already substituted. Therefore, electrophilic attack is expected to occur at the other α-position, C5.

The pyridine ring, being electron-withdrawing, is expected to decrease the reactivity of the attached furan ring towards electrophiles compared to unsubstituted furan. This deactivating effect is particularly pronounced under acidic conditions, where the pyridine nitrogen becomes protonated, significantly enhancing its electron-withdrawing capacity. Consequently, milder reaction conditions are often required for electrophilic substitutions on furans attached to electron-withdrawing groups. ksu.edu.sa

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 6-(5-Nitro-furan-2-yl)pyridine-3-carbaldehyde |

| Halogenation | N-Bromosuccinimide (NBS) | 6-(5-Bromo-furan-2-yl)pyridine-3-carbaldehyde |

| Sulfonation | Pyridine-SO₃ complex | 6-(5-Sulfonyl-furan-2-yl)pyridine-3-carbaldehyde |

| Friedel-Crafts Acylation | Acetic anhydride (B1165640) / SnCl₄ | 6-(5-Acetyl-furan-2-yl)pyridine-3-carbaldehyde |

The furan ring is susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of oxidizing agents. scribd.com Acid-catalyzed hydrolysis of the furan ring can lead to the formation of a 1,4-dicarbonyl compound. In the case of this compound, this transformation would unmask a triketone-containing intermediate, which could exist in various tautomeric forms and potentially undergo further intramolecular reactions.

Oxidative ring opening is another characteristic reaction. Oxidation of furans can lead to a variety of products depending on the oxidant and reaction conditions. For instance, oxidation of 2-substituted furans can lead to the formation of unsaturated ketones through dearomatization and rearrangement. nih.gov

Furan can act as a 4π-electron diene component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. ksu.edu.sa This reactivity allows for the construction of oxabicyclo[2.2.1]heptene derivatives. The furan ring in this compound is expected to react with reactive dienophiles, such as maleic anhydride or dimethyl acetylenedicarboxylate (B1228247) (DMAD). pvamu.edu The reaction is typically reversible, and the stability of the resulting cycloadduct depends on the nature of the dienophile. The electron-withdrawing pyridine substituent may decrease the rate of the cycloaddition reaction compared to simple furans.

Multi-site Reactivity and Chemoselectivity Investigations

The presence of three distinct reactive sites—the aldehyde, the pyridine ring, and the furan ring—makes chemoselectivity a critical consideration in the chemical transformations of this compound. The choice of reagent and reaction conditions will determine which site reacts preferentially.

Aldehyde Group: This is the most electrophilic center for nucleophilic addition. Reagents like organometallics (Grignard, organolithium), ylides (Wittig reaction), and reducing agents (e.g., NaBH₄) will preferentially react at the carbonyl carbon. wikipedia.org

Furan Ring: As an electron-rich aromatic system, it is the primary site for electrophilic attack. chemicalbook.comksu.edu.sa

Pyridine Ring: As an electron-deficient aromatic system, it is susceptible to attack by strong nucleophiles. uomustansiriyah.edu.iqyoutube.com

This differential reactivity allows for selective functionalization of the molecule. For example, a Vilsmeier-Haack formylation would likely occur on the electron-rich furan ring rather than the electron-deficient pyridine ring. Conversely, a Chichibabin amination would target the pyridine ring. Standard reduction of the aldehyde to an alcohol with sodium borohydride can typically be achieved without affecting the two aromatic rings.

| Reagent Class | Example Reagent | Primary Reactive Site | Typical Transformation |

|---|---|---|---|

| Electrophiles | Acetyl nitrate | Furan Ring (C5) | Nitration |

| Strong Nucleophiles | Sodium Amide | Pyridine Ring (C2) | Amination (Chichibabin) |

| Carbonyl Nucleophiles | Methylmagnesium Bromide | Aldehyde Group | Grignard Addition |

| Reducing Agents | Sodium Borohydride | Aldehyde Group | Reduction to Alcohol |

| Dienophiles | Maleic Anhydride | Furan Ring | Diels-Alder Cycloaddition |

Spectroscopic Characterization Techniques in Research Context

UV-Vis Spectroscopy in Conjugation and Electronic Structure Research

UV-Vis spectroscopy is a pivotal analytical technique employed to investigate the electronic structure and extent of conjugation in molecules like 6-(Furan-2-yl)pyridine-3-carbaldehyde. This method measures the absorption of ultraviolet and visible light by a compound, providing insights into the electronic transitions between different energy levels within the molecule. The absorption of photons in this energy range typically promotes electrons from a lower energy molecular orbital to a higher energy one.

In this compound, the conjugated system extends across the furan (B31954) ring, the pyridine (B92270) ring, and the carbaldehyde group. This extensive network of alternating single and double bonds significantly influences its electronic properties and, consequently, its UV-Vis absorption spectrum. The spectrum of such a conjugated system is generally characterized by intense absorption bands corresponding to π → π* transitions and weaker bands arising from n → π* transitions.

The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen of the pyridine ring or the oxygen of the carbaldehyde group, to a π* antibonding orbital. These transitions are typically lower in energy and have a much lower intensity compared to π → π* transitions.

Based on the analysis of structurally related compounds, a representative UV-Vis absorption profile for this compound in a common organic solvent like ethanol (B145695) can be hypothesized. The data presented in the table below is a theoretical representation based on typical values for similar conjugated aromatic aldehydes and should be considered as such in the absence of direct experimental measurement.

The primary absorption band, attributed to the π → π* transition, is expected to be intense due to the high probability of this electronic transition in the extended π-system. The weaker n → π* transition is anticipated at a longer wavelength, reflecting the smaller energy gap between the non-bonding and π* orbitals. The solvent can also influence the positions of these absorption maxima. For instance, polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption wavelengths (solvatochromism). For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, while for π → π* transitions, a bathochromic shift is often observed.

The study of the UV-Vis spectrum of this compound and its derivatives is crucial for understanding how structural modifications affect the electronic properties. This knowledge is valuable in the design of novel materials with specific optical properties for applications in fields such as organic electronics and photochemistry.

Computational Chemistry and Theoretical Studies of 6 Furan 2 Yl Pyridine 3 Carbaldehyde

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely employed to calculate the molecular properties of organic compounds like 6-(Furan-2-yl)pyridine-3-carbaldehyde with high accuracy. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), are instrumental in determining optimized geometry, electronic behavior, and spectroscopic properties. researchgate.netwu.ac.thijcce.ac.ir

The three-dimensional arrangement of atoms and the rotational freedom around single bonds in this compound define its molecular geometry and conformational landscape. Ab initio molecular orbital theory and DFT are used to study the conformational preferences of related structures like furan- and pyridine-carbaldehydes. rsc.org

The key conformational features of this compound include the relative orientation of the furan (B31954) and pyridine (B92270) rings and the orientation of the carbaldehyde group. The molecule is expected to have a largely planar structure to maximize π-conjugation, but some torsion between the heterocyclic rings is possible. Theoretical calculations can determine the dihedral angle between the furan and pyridine rings, which is a critical parameter. For similar bi-heterocyclic systems, conformations can be categorized as planar, semi-skew, or skew, with deviations from planarity often arising to prevent intramolecular steric clashes. mdpi.com

Furthermore, the rotation around the C-C bond connecting the aldehyde group to the pyridine ring leads to different conformers. Electrostatic interactions are a primary factor in determining the most stable conformation. rsc.org DFT calculations can map the potential energy surface for this rotation, identifying the ground state conformers and the energy barriers for interconversion.

| Parameter | Description | Typical Computational Method |

| Dihedral Angle | The angle between the planes of the furan and pyridine rings, indicating the degree of twist. | DFT (e.g., B3LYP/6-311G) |

| Rotational Barrier | The energy required for the aldehyde group to rotate relative to the pyridine ring. | DFT Potential Energy Scan |

| Conformational Energy | The relative energy difference between various stable conformers (e.g., cis vs. trans aldehyde orientation). | DFT Geometry Optimization |

The electronic properties of a molecule are crucial for understanding its reactivity and interactions. DFT is a primary tool for this analysis.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability, chemical reactivity, and the potential for intramolecular charge transfer. researchgate.netscirp.org A small energy gap suggests high chemical reactivity, low kinetic stability, and that a charge transfer interaction is likely to occur within the molecule. irjweb.comscirp.org For similar π-conjugated systems, theoretical HOMO-LUMO energy gaps are often calculated to be in the range of 2.5 to 4.5 eV. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on the surface of a molecule. It is used to identify the electrophilic and nucleophilic sites. nih.gov Red regions on an MEP map indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-deficient areas), which are prone to nucleophilic attack. researchgate.net For this compound, negative potentials are expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the furan and carbaldehyde groups, making them nucleophilic centers. Positive potentials are typically found around the hydrogen atoms. The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Determines electron-donating character. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Determines electron-accepting character. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. irjweb.com |

| MEP | A map of the electrostatic potential on the molecule's surface. | Identifies reactive sites for electrophilic and nucleophilic attack. |

The structure of this compound, featuring an electron-rich furan ring (donor) connected to an electron-deficient pyridine-carbaldehyde system (acceptor), is conducive to intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be promoted from the HOMO, often localized on the donor moiety, to the LUMO, which is typically localized on the acceptor moiety. researchgate.net This phenomenon is fundamental in the design of materials for optoelectronics and sensors. nih.gov

Computational studies can model this process by analyzing the electron density distribution of the frontier orbitals. A clear spatial separation of the HOMO and LUMO densities is a strong indicator of ICT character. scirp.org Theoretical methods like Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra and characterize the nature of electronic transitions, confirming whether they correspond to local excitations or charge transfer states. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions, charge delocalization, and the stability arising from electron transfer between filled donor and empty acceptor orbitals within a molecule. mpg.defaccts.de It provides a detailed picture of the bonding and electronic structure in a localized orbital framework.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) in Furan | π* (C=C) in Pyridine | High | Lone pair delocalization, enhancing inter-ring conjugation. |

| LP (N) in Pyridine | π* (C=O) in Aldehyde | Moderate | Lone pair delocalization towards the electron-withdrawing group. |

| π (C=C) in Furan | π* (C=C) in Pyridine | High | π-electron delocalization across the molecular backbone, indicating conjugation. |

| π (C=C) in Pyridine | π* (C=O) in Aldehyde | High | π-electron delocalization towards the electron-withdrawing aldehyde group. |

Note: The E(2) values are representative and qualitative, based on typical findings for similar conjugated systems.

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can be employed to investigate its behavior in solution or its interaction with surfaces, which is particularly relevant for applications in materials science, such as corrosion inhibition or surface coating.

In a typical MD study for adsorption, the molecule is placed near a substrate surface (e.g., a metal oxide like TiO₂ or a metal surface) in a simulation box. chemmethod.comresearchgate.net The simulation then calculates the trajectories of the atoms based on a given force field. Key parameters derived from these simulations include adsorption energy, which indicates the strength of the interaction between the molecule and the surface. chemmethod.com A high negative adsorption energy suggests strong and stable adsorption. chemmethod.com MD simulations can also reveal the preferred orientation of the molecule on the surface, identifying which atoms or functional groups are primarily involved in the binding. ijnc.irmdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. researchgate.net For reactions involving this compound, either as a reactant or a product, computational modeling can provide critical insights.

For instance, in the synthesis of furan derivatives, theoretical studies can compare different possible pathways, such as cycloaddition versus multi-step processes. researchgate.net By calculating the activation energies for each step, the most kinetically favorable reaction path can be determined. researchgate.net This approach can also explain observed regioselectivity or stereoselectivity by comparing the energies of the transition states leading to different products. Furthermore, analyzing the electronic structure along the reaction coordinate with tools like the Electron Localization Function (ELF) can reveal the nature of bond formation and breaking during the reaction. researchgate.net

Structure-Activity Relationship (SAR) Studies using Computational Approaches (e.g., QSAR)

No published studies detailing the Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) for this compound could be identified. While SAR and QSAR studies are common for classes of pyridine derivatives to understand how structural modifications affect biological activity, specific computational analyses focused on this compound are not available in the reviewed literature.

In-silico ADMET Prediction for Research Compound Prioritization

Similarly, there are no specific in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies for this compound in the public domain. Such predictive models are crucial for prioritizing compounds in early-stage drug discovery, but data for this particular molecule has not been published.

Exploration of Biological Activities and Structure Activity Relationships Sar of 6 Furan 2 Yl Pyridine 3 Carbaldehyde Derivatives

Antimicrobial Activity Research

The furan (B31954) and pyridine (B92270) nuclei are well-established pharmacophores known to impart antimicrobial properties. Consequently, derivatives of 6-(Furan-2-yl)pyridine-3-carbaldehyde have been a logical focus for the development of new antimicrobial agents.

Antibacterial Studies

Investigations into the antibacterial effects of these derivatives have shown activity against a spectrum of both Gram-positive and Gram-negative bacteria.

A study on a series of 6-(5-phenylfuran-2-yl)nicotinamidine derivatives, which are structurally related to the target compound, demonstrated notable antibacterial efficacy. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for these compounds against several bacterial strains.

The following table summarizes the MIC values for selected 6-(5-phenylfuran-2-yl)nicotinamidine derivatives, highlighting their activity against key bacterial pathogens.

| Compound/Derivative | Staphylococcus aureus (µM) | Escherichia coli (µM) | Bacillus megaterium (µM) |

| 4a (R=H) | 10 | 15 | 15 |

| 4b (R=4-OCH3) | 10 | 15 | 15 |

| 4c (R=3,5-diOCH3) | 15 | 15 | 15 |

| 4d (R=4-Cl) | 15 | 15 | 15 |

| 4e (R=4-F) | 15 | 20 | 15 |

| 4f (R=3,5-diF) | 15 | 20 | 15 |

| 4g (R=3,5-diCl) | 15 | 15 | 10 |

| 4h (R=3-F, 5-Cl) | 15 | 20 | 15 |

| 4i (R=3-Cl, 5-F) | 15 | 20 | 15 |

| Ampicillin | 10 | - | - |

| Data sourced from a study on phenylfuranylnicotinamidines. nih.govresearchgate.net |

The data indicates that derivatives 4a and 4b exhibited excellent activity against Staphylococcus aureus, comparable to the standard antibiotic Ampicillin. nih.govresearchgate.net Furthermore, derivative 4g , featuring two chlorine atoms on the phenyl ring, showed the most potent activity against Bacillus megaterium. nih.govresearchgate.net These findings underscore the potential of modifying the peripheral phenyl ring to modulate antibacterial potency.

Antifungal Studies

The exploration of this compound derivatives has also extended to their potential as antifungal agents, particularly against opportunistic pathogens like Candida albicans. While specific data for direct derivatives of this compound is limited in publicly available research, the broader class of furan and pyridine-containing molecules has demonstrated promising antifungal properties. nih.govrdd.edu.iqpharmakonpress.gr Research into related structures, such as pyridine and pyrimidine (B1678525) derivatives, has shown that these compounds can exhibit antifungal activity against efflux-negative strains of Candida albicans, suggesting a potential mechanism of action involving the inhibition of fungal-specific enzymes. nih.gov

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation. However, based on the known activities of furan and pyridine moieties, several potential mechanisms have been proposed.

One of the primary proposed mechanisms is the disruption of the microbial cell membrane . The lipophilic nature of the furan ring combined with the polar pyridine ring could facilitate the insertion of these molecules into the lipid bilayer of bacterial and fungal cell membranes. This insertion can disrupt the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Another proposed mechanism is the inhibition of essential microbial enzymes . The nitrogen and oxygen heteroatoms in the pyridine and furan rings can act as coordination sites for metal ions that are crucial for the catalytic activity of many microbial enzymes. By chelating these metal ions, the derivatives could inhibit enzyme function, thereby disrupting vital metabolic pathways necessary for microbial survival. For instance, some pyridine derivatives are thought to inhibit lanosterol (B1674476) demethylase, an enzyme critical for ergosterol (B1671047) biosynthesis in fungi. nih.gov

Anticancer Activity Research

In addition to their antimicrobial properties, derivatives of this compound have been a focal point of anticancer research. The unique structural combination of the furan and pyridine rings offers a versatile scaffold for the design of novel cytotoxic agents.

Cytotoxic Effects on Cancer Cell Lines

Numerous studies have evaluated the in vitro cytotoxic effects of furan-pyridine hybrids and related Schiff base derivatives against a panel of human cancer cell lines. These studies have consistently demonstrated the potential of these compounds to inhibit the proliferation of cancer cells.

The following table presents a compilation of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for various structurally related derivatives against several cancer cell lines.

| Compound/Derivative Class | HeLa (µM) | A549 (µM) | MCF-7 (µM) | HepG2 (µM) | Reference |

| Pyridine-Thiophene/Furan Hybrids | Moderate Activity | - | Potent Activity | Potent Activity | researchgate.net |

| Pyridine-Thiazole Hybrids | - | - | >50 | - | mdpi.com |

| Novel Pyridine Derivatives | - | 15.54 | 6.13 | 6.54 | rsc.org |

| Schiff Base Derivatives of 5-[2-(4-Fluorophenyl) Pyridin-3-yl]-1, 3, 4-Thiadiazol-2-Amine | Moderate Cytotoxicity | - | Moderate Cytotoxicity | 13.4 - 23.8 | iajpr.com |

| Furan-Hydrazide Derivatives | - | - | - | 8.1 - 9 | bohrium.com |

| Note: This table compiles data from studies on various furan-pyridine hybrid structures and related derivatives, not exclusively from this compound. |

These findings highlight the broad-spectrum anticancer potential of this class of compounds. For instance, novel pyridine derivatives have shown significant cytotoxicity against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines. rsc.org Similarly, Schiff base derivatives have demonstrated notable activity against HepG2 cells. iajpr.com The structure-activity relationship studies suggest that modifications to the substituents on both the furan and pyridine rings can significantly influence the cytotoxic potency. nih.govtsijournals.comnih.gov

Investigation of Anticancer Mechanisms

Understanding the mechanisms through which these derivatives induce cancer cell death is crucial for their development as therapeutic agents. Research has pointed towards several key pathways.

A prominent proposed mechanism is the inhibition of essential enzymes involved in cancer cell proliferation and survival, such as kinases. dntb.gov.ua Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridine-furan scaffold can be designed to fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cancer cell growth.

Another significant mechanism is the induction of apoptosis , or programmed cell death. Many pyridine-furan hybrids have been shown to trigger the apoptotic cascade in cancer cells. mdpi.com This can occur through various means, including the generation of reactive oxygen species (ROS) that cause cellular damage, disruption of the mitochondrial membrane potential, and activation of caspases, which are key executioner enzymes in the apoptotic pathway.

Furthermore, some derivatives are believed to interfere with metabolic pathways that are essential for the rapid growth of cancer cells. By targeting specific enzymes in these pathways, these compounds can deprive cancer cells of the necessary building blocks and energy required for their proliferation.

Other Noteworthy Biological Activities (e.g., Anti-inflammatory, Antioxidant, Antiviral, Vasodilatory)

Derivatives of this compound have demonstrated a wide array of biological activities beyond a single therapeutic area. The inherent chemical functionalities of the furan and pyridine rings contribute to their diverse pharmacological profiles.

Anti-inflammatory Activity: Certain pyridine derivatives have been investigated for their anti-inflammatory properties. The furan moiety is also a component of various compounds exhibiting anti-inflammatory effects. For instance, some furan derivatives have shown significant anti-inflammatory activity in experimental models. The combination of these two heterocyclic systems in this compound derivatives presents a promising scaffold for the development of new anti-inflammatory agents.

Antioxidant Activity: Both furan and pyridine derivatives have been explored for their antioxidant potential. Some novel pyridine and imidazole (B134444) derivatives that include a furan moiety have been synthesized and evaluated for their ability to scavenge free radicals. For example, certain aminophosphonate derivatives containing furan and pyridine have shown intermediate antioxidant activity. The antioxidant capacity of these compounds is often attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species.

Antiviral Activity: The pyridine nucleus is a common feature in many antiviral drugs. Pyridine derivatives have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and respiratory syncytial virus (RSV). The mechanism of action for these compounds can vary, from inhibiting viral enzymes to blocking viral entry into host cells. Furan-containing compounds have also been noted for their antiviral properties.

Vasodilatory Activity: Pyridine derivatives have been identified as having vasodilatory effects, with some being used clinically as antihypertensive agents. For instance, certain 2-alkyloxy-pyridine-3-carbonitrile derivatives have been synthesized and shown to possess vasodilation activity. The ability of these compounds to relax blood vessels suggests their potential in treating cardiovascular conditions like hypertension.

| Biological Activity | Key Findings | Referenced Moieties |

|---|---|---|

| Anti-inflammatory | Derivatives have shown significant activity in experimental models. | Furan, Pyridine |

| Antioxidant | Compounds exhibit free radical scavenging capabilities. | Furan, Pyridine |

| Antiviral | Activity demonstrated against a variety of viruses. | Furan, Pyridine |

| Vasodilatory | Some derivatives act as antihypertensive agents by relaxing blood vessels. | Pyridine |

Systematic Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the furan and pyridine rings. A slight modification in the substitution pattern can lead to distinguishable differences in their biological activities.

For instance, in a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, the substituents on the aryl group were found to affect their antimicrobial activity. Similarly, for pyridine derivatives, the presence and positions of groups like -OMe, -OH, -C=O, and -NH2 have been shown to enhance antiproliferative activity, while halogen atoms or bulky groups tended to decrease it.

In the context of antiviral activity, structure-activity relationship (SAR) studies of pyridine derivatives have been a key area of investigation to optimize their efficacy against various viruses. The modification of substituents can impact factors such as binding affinity to target proteins, cell permeability, and metabolic stability.

| Substituent Type | Effect on Antiproliferative Activity | Reference |

|---|---|---|

| -OMe, -OH, -C=O, -NH2 | Enhancement | |

| Halogen atoms, Bulky groups | Decrease |

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. Conformational analysis of furan- and pyridine-containing derivatives helps in understanding the spatial arrangement of atoms and functional groups, which in turn dictates the molecule's ability to fit into the binding site of a receptor or enzyme.

Studies on dicarboxamide derivatives of both furan and pyridine have highlighted conformational differences, particularly in the planarity of the carboxamide groups attached to the heterocyclic rings. These conformational preferences can influence intermolecular interactions and crystal packing, which are important for solid-state properties and can provide insights into the molecule's behavior in a biological environment. For pyridine-2-carbaldehyde derivatives, conformational studies have been used to analyze the rotational barriers and the relative positions of the pyridine rings, which can affect their reactivity and biological interactions.

Understanding the interactions between a ligand (the drug molecule) and its biological target is fundamental to drug design. For derivatives of this compound, these interactions can be with various biomacromolecules, including proteins and nucleic acids.

Molecular docking studies have been employed to predict the binding modes of pyridine and furan derivatives with their targets. For example, docking studies with β-keto-enol pyridine and furan derivatives have helped to identify structural features that govern their bioactivity. In some cases, these compounds have been shown to interact with DNA. For instance, certain pyridine-2-carbaldehyde thiosemicarbazone copper(II) complexes act as groove binders with specific DNA sequences. The nature of these interactions, whether they are electrostatic, hydrogen bonds, or hydrophobic, is critical for the biological effect of the compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Synthetic Synthon for Complex Heterocycles

In organic synthesis, 6-(Furan-2-yl)pyridine-3-carbaldehyde serves as a pivotal building block, or synthon, for the assembly of intricate heterocyclic compounds. The aldehyde functional group provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, while the furan (B31954) and pyridine (B92270) rings offer platforms for further functionalization and annulation reactions.

Precursor to Fused Heterocyclic Systems

The strategic positioning of the furan and pyridine rings, connected via a sigma bond, allows this compound to act as a precursor for a variety of fused heterocyclic systems, most notably furopyridines. Furopyridines are core structures in many pharmaceuticals and advanced materials. ias.ac.in Synthetic strategies often involve an initial reaction at the aldehyde, followed by an intramolecular cyclization that forges a new ring fused to the existing pyridine or furan moiety.

For instance, the aldehyde can undergo condensation with an active methylene (B1212753) compound, introducing a side chain with a functional group that can subsequently attack a position on either the pyridine or furan ring to complete the cyclization. The specific reaction conditions and reagents determine the final fused ring system, allowing chemists to construct complex, polycyclic structures from a relatively simple starting material. ias.ac.in This approach is a cornerstone in the synthesis of novel compounds with potential biological or material applications.

Building Block in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. semanticscholar.orgwindows.net The aldehyde functionality makes this compound an ideal candidate for such reactions. researchgate.net It can readily participate in well-known MCRs, such as the Hantzsch pyridine synthesis, Bohlmann-Rahtz pyridine synthesis, or Passerini and Ugi reactions, by acting as the essential carbonyl component. nih.govnih.gov

In a typical MCR, the aldehyde reacts with an amine and a third component (like an isocyanide or a β-dicarbonyl compound) to rapidly assemble complex molecular scaffolds. semanticscholar.orgnih.gov For example, the reaction of a pyridine-containing aldehyde with other building blocks can lead to the one-pot synthesis of highly substituted and functionalized aminofuran or iminolactone derivatives. semanticscholar.org The use of this compound in MCRs provides a direct route to novel libraries of compounds incorporating both furan and pyridine motifs, which is of significant interest in medicinal chemistry and drug discovery.

The following table illustrates the versatility of aldehydes, similar to this compound, in various MCRs.

| Reaction Name | Aldehyde Component (Example) | Other Components | Resulting Heterocycle |

|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Aromatic Aldehyde | β-ketoester (2 equiv.), Ammonia | Dihydropyridine |

| Ugi Reaction | Aldehyde/Ketone | Amine, Isocyanide, Carboxylic Acid | α-acylamino amide |

| Passerini Reaction | Aldehyde/Ketone | Isocyanide, Carboxylic Acid | α-acyloxy amide |

| Gewald Aminothiophene Synthesis | Aldehyde/Ketone | α-cyanoester, Sulfur, Amine | 2-Aminothiophene |

Development of Novel Ligands and Catalysts

The structure of this compound is well-suited for the design of novel ligands for metal coordination. The pyridine ring's nitrogen atom is a classic coordination site, while the furan's oxygen atom can also participate in binding, allowing the molecule to act as a potential bidentate ligand. More commonly, the aldehyde group is derivatized to create more complex and robust chelating systems.

A primary method for this transformation is the formation of a Schiff base through condensation with a primary amine. This reaction converts the aldehyde into an imine, and if the amine contains additional donor atoms, a polydentate ligand is formed. wikipedia.org These iminopyridine ligands are known to form stable complexes with a wide range of transition metals. wikipedia.org The resulting metal complexes can exhibit interesting catalytic, photophysical, or magnetic properties. For example, stable crystalline complexes containing pyridine-2-carboxaldehyde as a chelate ligand have been synthesized and further derivatized. nih.gov The specific architecture of the ligand, dictated by the starting aldehyde and amine, plays a crucial role in tuning the properties of the final metal complex for applications in catalysis or materials science.

Integration into Polymeric Structures

The incorporation of heterocyclic units into polymer backbones is a key strategy for developing materials with tailored thermal, electronic, and optical properties. This compound offers multiple pathways for integration into polymeric structures.

One approach involves reactions targeting the aldehyde group. Polycondensation reactions, such as those with phenols or amines, can lead to the formation of resins where the furan-pyridine unit is a recurring part of the polymer chain.

A second, distinct approach involves the polymerization of the furan ring itself. Furan and its derivatives, including furfural (B47365) (furan-2-carbaldehyde), can undergo polymerization under acidic conditions. researchgate.netcymitquimica.com This process often involves the opening of the furan ring to generate reactive intermediates like aldehydes and ketones, which then polymerize. rsc.org While this can sometimes be an undesirable side reaction, it can also be harnessed to create furan-based thermosetting resins. researchgate.net The presence of the pyridine ring would add unique functionalities and properties, such as basicity and potential for metal coordination, to the resulting polymer.

Role in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses several features that make it an excellent candidate for building supramolecular architectures.

The key interactions that can be exploited include:

Hydrogen Bonding: The oxygen atom of the aldehyde group is a potent hydrogen bond acceptor. It can interact with hydrogen bond donors from adjacent molecules to form defined, repeating patterns in the solid state.

π-π Stacking: Both the furan and pyridine rings are aromatic and can engage in π-π stacking interactions. These interactions are crucial for the organization of aromatic molecules in crystals and other ordered assemblies. Research on similar furan- and pyridine-based dicarboxamides has highlighted the importance of these non-covalent interactions in directing their crystal packing. mdpi.comresearchgate.net

Other Weak Interactions: Additional interactions, such as C-H···O and C-H···N hydrogen bonds, as well as polyanion-π interactions involving the pyridine ring, can further stabilize the supramolecular structure. rsc.org

By carefully balancing these non-covalent forces, researchers can guide the self-assembly of this compound into predictable one-, two-, or three-dimensional networks with potential applications in materials science, such as crystal engineering and the design of porous organic frameworks.

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Next-Generation Analogues with Tuned Bioactivities

The core structure of 6-(furan-2-yl)pyridine-3-carbaldehyde is a fertile ground for structural modification to create analogues with fine-tuned biological activities. Medicinal chemistry strategies focus on optimizing the molecule's pharmacodynamic and pharmacokinetic properties by exploring structure-activity relationships (SAR). nih.govmdpi.com

Key strategies for designing next-generation analogues include:

Modification of the Furan (B31954) and Pyridine (B92270) Rings: Introducing various substituents onto either heterocyclic ring can significantly impact bioactivity. For instance, studies on other pyridine derivatives have shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.gov

Alteration of the Aldehyde Group: The carbaldehyde functional group is a key reactive handle for synthesizing a vast library of derivatives, such as imines, oximes, and hydrazones, or for its conversion into other functional groups. This allows for the exploration of different interactions with biological targets.

Isosteric Replacement: The furan ring can be replaced with other five-membered heterocycles like thiophene (B33073) to modulate activity. For example, a combination of a furan ring with a pyridine scaffold has shown potent activity in certain contexts, while in others, a thiophene-pyridine combination was more effective. semanticscholar.org

Molecular Hybridization: This strategy involves combining the furan-pyridine scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. hilarispublisher.com

The goal of these modifications is to enhance target affinity, improve selectivity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net SAR studies are crucial in this process, systematically linking structural changes to changes in biological effect, thereby guiding the rational design of more potent and selective compounds. nih.govresearchgate.net

Table 1: Bioactive Analogues Based on Furan/Pyridine Scaffolds

| Compound Class | Modification Strategy | Observed Bioactivity | Reference |

|---|---|---|---|

| Furo[2,3-b]pyridine derivatives | Core scaffold modification | Anticancer | nih.gov |

| Pyridine-2(H)-one derivatives | Functional group modification | Anticancer | nih.gov |

| Thiophene-Pyridine hybrids | Isosteric Replacement | Antimicrobial | semanticscholar.org |

Advanced Mechanistic Investigations of Biological Action

While preliminary studies have identified various potential bioactivities for furan-pyridine derivatives, a deeper understanding of their molecular mechanisms of action is a critical future research avenue. Elucidating how these compounds interact with biological systems at a molecular level is essential for their development as therapeutic agents. nih.gov

Future mechanistic studies will likely focus on:

Target Identification and Validation: Identifying the specific proteins, enzymes, or nucleic acids that derivatives of this compound interact with is a primary objective. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed. Molecular docking studies have already suggested potential targets for related structures, including serine/threonine kinase AKT1, estrogen receptor alpha (ERα), human epidermal growth factor receptor 2 (HER2), and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov

Pathway Analysis: Once a target is identified, researchers can investigate the downstream effects on cellular signaling pathways. Large-scale chemically-induced transcriptomics, for example, can reveal which biological pathways are activated or inhibited by a compound in a cell-specific manner. nih.gov

Binding Mode Characterization: High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide atomic-level details of how these compounds bind to their targets. mdpi.com This information is invaluable for structure-based drug design, enabling the optimization of ligand-target interactions.

Kinetics and Dynamics: Studying the kinetics of target binding and the dynamic effects of the compound on protein conformation can provide a more complete picture of its mechanism.

These advanced investigations will move the field beyond simple activity screening to a more profound, mechanism-based approach to drug discovery.

Exploration of Novel Synthetic Pathways

The development of efficient, sustainable, and versatile synthetic methods is crucial for generating diverse libraries of this compound analogues for biological screening. Future research will emphasize the adoption of green chemistry principles and innovative catalytic systems. rsc.org

Emerging synthetic avenues include:

Green Chemistry Approaches: There is a growing emphasis on developing eco-friendly synthetic routes that minimize waste, reduce energy consumption, and use less hazardous reagents and solvents. rasayanjournal.co.inresearchgate.net Techniques such as microwave-assisted synthesis, ultrasound irradiation, and mechanochemical grinding (solvent-free reactions) are being explored for the synthesis of heterocyclic compounds, often resulting in shorter reaction times and higher yields. mdpi.comresearchgate.net

Advanced Catalysis: Palladium-catalyzed reactions have proven effective for constructing functionalized furan and pyridine rings. nih.govmdpi.com Future work will likely explore other transition metal catalysts and organocatalysts to enable novel bond formations and improve reaction efficiency and selectivity. nih.gov Catalytic Wittig reactions, for instance, offer an efficient protocol for synthesizing highly functionalized furans under mild conditions. organic-chemistry.orgresearchgate.net

Flow Chemistry: Continuous flow chemistry offers advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. mdpi.com Integrating flow chemistry with other technologies like photochemistry or electrochemistry could open up new synthetic possibilities for the furan-pyridine scaffold.

Biomass-Derived Feedstocks: Leveraging renewable resources is a key aspect of sustainable chemistry. researchgate.net Exploring synthetic routes that utilize furan derivatives sourced from biomass aligns with green chemistry goals and can provide sustainable starting materials. numberanalytics.com

These novel pathways will not only make the synthesis of these compounds more efficient and environmentally friendly but also expand the accessible chemical space for drug discovery.

Table 2: Modern Synthetic Methodologies for Heterocyclic Compounds

| Methodology | Key Advantages | Applicability | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Pyrimidine (B1678525) synthesis | rasayanjournal.co.in |

| Palladium-Catalyzed Reactions | Step-economical, mild conditions | 2-Pyridone synthesis | nih.gov |

| Solvent-Free Mechanochemistry | Environmentally friendly, high efficiency | N-substituted amine synthesis | mdpi.com |

Development of Targeted Delivery Systems for Active Derivatives

For active derivatives of this compound to become effective therapeutics, they must reach their intended site of action in the body at a sufficient concentration without causing undue systemic toxicity. Targeted drug delivery systems are designed to address this challenge. jns.edu.af

Future research in this area will likely involve:

Nanocarrier Encapsulation: A variety of nanocarriers can be used to encapsulate therapeutic agents, improving their solubility, stability, and pharmacokinetic profile. nih.govencyclopedia.pub These include:

Liposomes: Vesicles composed of lipid bilayers.

Polymeric Micelles: Self-assembling structures formed from amphiphilic block copolymers. encyclopedia.pub